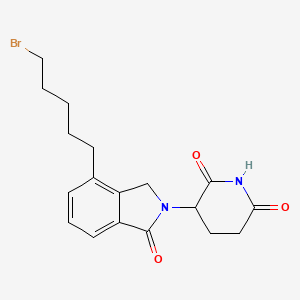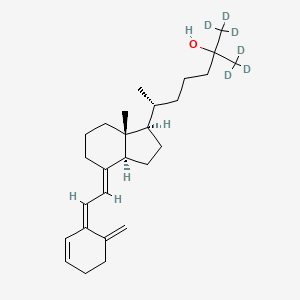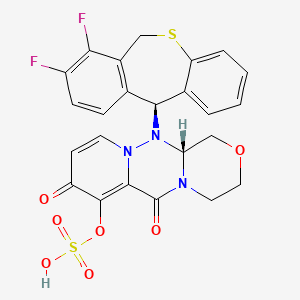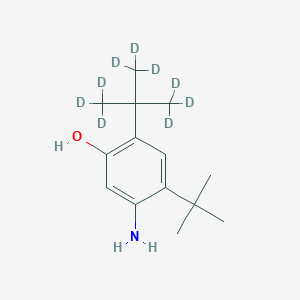
Tritoqualine-d15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tritoqualine-d15 is a deuterated form of tritoqualine, also known as hypostamine. Tritoqualine is an inhibitor of the enzyme histidine decarboxylase, making it an atypical antihistamine. It is primarily used for the treatment of urticaria and allergic rhinitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tritoqualine hydrochloride involves dissolving tritoqualine base in an alcohol, such as ethanol, in the presence of hydrochloric acid until a supersaturated solution is obtained. Through successive additions of ether, particularly ethyl ether, tritoqualine hydrochloride can be crystallized .
Industrial Production Methods
The industrial production of tritoqualine-d15 follows similar principles but may involve additional steps to incorporate deuterium atoms. This typically involves using deuterated reagents or solvents during the synthesis process to achieve the desired isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Tritoqualine-d15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content.
Wissenschaftliche Forschungsanwendungen
Tritoqualine-d15 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in studies involving enzyme inhibition, particularly histidine decarboxylase.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions and inflammatory diseases.
Industry: Utilized in the development of pharmaceutical formulations and as a quality control standard .
Wirkmechanismus
Tritoqualine-d15 exerts its effects by inhibiting the enzyme histidine decarboxylase, which is responsible for converting histidine to histamine. By inhibiting this enzyme, this compound reduces the production of histamine, thereby mitigating allergic symptoms. This mechanism is distinct from traditional antihistamines that block histamine receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tritoqualine: The non-deuterated form of tritoqualine-d15.
Hypostamine: Another name for tritoqualine.
Inhibostamin: A compound with similar enzyme inhibition properties.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in various scientific studies .
Eigenschaften
Molekularformel |
C26H32N2O8 |
|---|---|
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
7-amino-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-4,5,6-tris(1,1,2,2,2-pentadeuterioethoxy)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3/i1D3,2D3,3D3,6D2,7D2,8D2 |
InChI-Schlüssel |
IRGJVQIJENCTQF-DCNPFIPNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


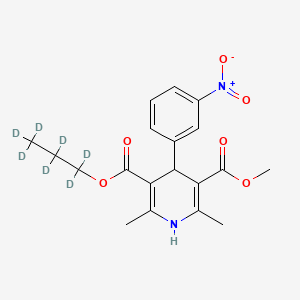


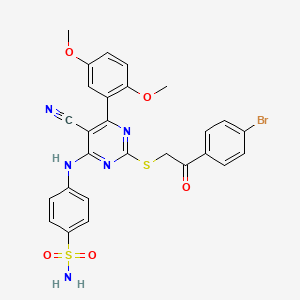
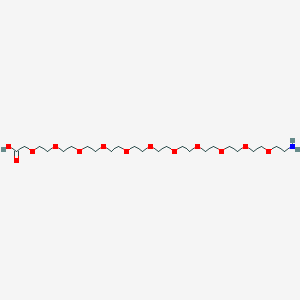
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)



![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
